Cytosaminomycin A: A Technical Guide to its Discovery, Origin, and Biological Activity
Cytosaminomycin A: A Technical Guide to its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytosaminomycin A is a nucleoside antibiotic belonging to the peptidyl-nucleoside class of natural products.[1] It was first isolated from the soil bacterium Streptomyces amakusaensis KO-8119 and has demonstrated significant anticoccidial activity, particularly against Eimeria tenella.[2] This technical guide provides a comprehensive overview of the discovery, origin, and biological properties of Cytosaminomycin A. It includes detailed experimental protocols for the fermentation of the producing organism, the isolation and purification of the compound, and the in vitro assessment of its anticoccidial activity. Furthermore, this guide presents key quantitative data in a structured format and proposes a mechanism of action based on its structural class.
Discovery and Origin
Cytosaminomycin A was discovered as part of a screening program for new anticoccidial agents from microbial sources.[2] The producing organism, Streptomyces amakusaensis KO-8119, was isolated from a soil sample.[2] This bacterium is a Gram-positive, filamentous actinomycete, a genus well-known for its prolific production of diverse secondary metabolites with a wide range of biological activities.[2] Cytosaminomycin A is produced alongside a series of related compounds, namely Cytosaminomycins B, C, and D, and is structurally related to the known antibiotic oxyplicacetin.[2][3]
Physicochemical Properties
The fundamental physicochemical properties of Cytosaminomycin A are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₂H₃₄N₄O₈S |
| Molecular Weight | 514.21 g/mol |
| Appearance | Pale yellow powder |
| Solubility | Soluble in DMSO, Methanol, Chloroform (B151607) |
| Insolubility | Insoluble in Water, Hexane |
Biological Activity
The primary biological activity of Cytosaminomycin A is its anticoccidial effect against Eimeria tenella, a protozoan parasite that causes coccidiosis in poultry.[2] The in vitro efficacy of Cytosaminomycin A was evaluated using primary chicken embryonic cells and BHK-21 cells as host systems.[2] The minimum effective concentration (MEC) required to inhibit the development of schizonts and the cytotoxic concentrations are presented below.
| Cell Line | Anticoccidial MEC (µg/mL) | Cytotoxicity (µg/mL) |
| Primary Chicken Embryonic Cells | 0.3 - 0.6 | > 2.5 |
| BHK-21 Cells | 0.3 | 0.6 |
Experimental Protocols
Fermentation of Streptomyces amakusaensis KO-8119
This protocol outlines the submerged fermentation process for the production of Cytosaminomycin A.
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Seed Culture Preparation: A loopful of Streptomyces amakusaensis KO-8119 from a slant culture is inoculated into a 50 mL test tube containing 10 mL of seed medium (e.g., Yeast Extract-Malt Extract Broth). The culture is incubated at 28°C for 48 hours on a rotary shaker at 200 rpm.
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Production Culture: The seed culture is transferred into a 500 mL Erlenmeyer flask containing 100 mL of production medium (e.g., Starch Casein Broth). The production culture is incubated at 28°C for 5-7 days on a rotary shaker at 200 rpm.
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Monitoring: The production of Cytosaminomycin A can be monitored by taking samples at regular intervals and analyzing them by HPLC.
Isolation and Purification of Cytosaminomycin A
The following protocol details the extraction and purification of Cytosaminomycin A from the fermentation broth.
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Harvesting and Extraction: The fermentation broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted three times with an equal volume of ethyl acetate (B1210297).
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Concentration: The ethyl acetate extracts are pooled and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
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Silica (B1680970) Gel Column Chromatography: The crude extract is dissolved in a minimal amount of chloroform and loaded onto a silica gel column (e.g., silica gel 60, 70-230 mesh). The column is eluted with a stepwise gradient of chloroform-methanol. Fractions are collected and tested for anticoccidial activity.
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Preparative HPLC: The active fractions from the silica gel column are pooled, concentrated, and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a methanol-water gradient system to yield pure Cytosaminomycin A.[2]
In Vitro Anticoccidial Assay
This protocol describes the in vitro assay to determine the anticoccidial activity of Cytosaminomycin A against Eimeria tenella.
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Host Cell Culture: Primary chicken embryonic cells or a suitable cell line (e.g., Madin-Darby Bovine Kidney - MDBK cells) are seeded in 96-well plates to form a confluent monolayer.[4][5]
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Sporozoite Preparation: Eimeria tenella oocysts are excysted to release sporozoites. The sporozoites are purified and suspended in a suitable medium.[4]
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Infection and Treatment: The host cell monolayers are infected with the prepared sporozoites. Immediately after infection, the medium is replaced with fresh medium containing serial dilutions of Cytosaminomycin A.
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Incubation: The infected and treated plates are incubated at 41°C in a 5% CO₂ atmosphere for 48-72 hours to allow for the development of schizonts.[4]
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Assessment of Activity: The inhibition of schizont development is observed and quantified microscopically. The minimum effective concentration (MEC) is determined as the lowest concentration of the compound that completely inhibits the formation of mature schizonts.[2]
Structure Elucidation
The structure of Cytosaminomycin A was elucidated using a combination of spectroscopic techniques.[3]
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Mass Spectrometry: Fast Atom Bombardment Mass Spectrometry (FAB-MS) was used to determine the molecular weight and elemental composition of the molecule.[3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: A series of NMR experiments, including ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HMBC), were employed to establish the connectivity of atoms and the overall structure of Cytosaminomycin A. These studies revealed it to be a nucleoside antibiotic with a cytosine base linked to a sugar moiety and a side chain containing (E)-3-(methylthio)acrylic acid.[3]
Proposed Mechanism of Action
While the specific molecular target of Cytosaminomycin A has not been definitively identified, its classification as a peptidyl-nucleoside antibiotic suggests a likely mechanism of action.[1] Antibiotics of this class are known to inhibit protein synthesis by targeting the ribosome.[1][6] They often act at the peptidyl transferase center on the large ribosomal subunit, interfering with the formation of peptide bonds.[1] This disruption of protein synthesis would be detrimental to the rapidly dividing stages of the Eimeria tenella life cycle, such as the schizonts, explaining its potent anticoccidial activity.
Visualizations
References
- 1. Dissecting the Nucleoside Antibiotics as Universal Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. I. Taxonomy, production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduction of chickens use to perform in vitro... | F1000Research [f1000research.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Logic and Enzymatic Machinery for Biological Assembly of Peptidyl Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
